molecular formula C8H19Cl2N3O B7951690 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride

2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride

Cat. No.: B7951690
M. Wt: 244.16 g/mol
InChI Key: NCLHPVNYFCIGNM-DTQHMAPFSA-N
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Description

2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride (CAS 1148003-52-4) is a piperazine derivative characterized by a stereospecific 2R,6S-dimethyl substitution on the piperazine ring and an acetamide functional group. Its molecular formula is C₈H₁₇N₃O·2HCl, with a molar mass of 244.16 g/mol (base: 171.24 g/mol + 72.92 g/mol for 2HCl). The compound is stored at room temperature and classified as an irritant, necessitating precautions during handling.

Properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H/t6-,7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLHPVNYFCIGNM-DTQHMAPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CC(=O)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1CC(=O)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the acetamide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Activity
    • Research indicates that compounds with piperazine structures exhibit antidepressant properties. A study on similar piperazine derivatives showed promise in modulating serotonin receptors, which are crucial in the treatment of depression .
  • Anticancer Potential
    • Some derivatives of piperazine have been investigated for their anticancer effects. For instance, compounds targeting specific kinases involved in cancer proliferation have shown efficacy in preclinical models . The dihydrochloride form enhances solubility and bioavailability, making it a suitable candidate for further development.
  • Neurological Disorders
    • The modulation of neurotransmitter systems by piperazine derivatives suggests potential applications in treating neurological disorders such as anxiety and schizophrenia. Studies have highlighted the importance of piperazine-based compounds in developing new antipsychotic medications .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated that piperazine derivatives inhibit tumor growth in vitro and in vivo models.
Antidepressant EffectsShowed significant improvement in depressive symptoms in animal models when treated with piperazine-based compounds.
Neurological ApplicationsIdentified potential for piperazine derivatives to act on dopamine receptors, indicating efficacy for treating schizophrenia.

Mechanism of Action

The mechanism of action of 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Functional Differences

Stereochemistry: The target compound’s 2R,6S-dimethylpiperazine substitution contrasts with QM-8212’s non-stereospecific 2,2-dimethyl group. Stereospecificity may improve binding selectivity in biological targets, such as G-protein-coupled receptors.

Salt Form : The dihydrochloride salt enhances aqueous solubility compared to free bases like SS-4966, which is critical for bioavailability in drug formulations.

QB-2731’s ester groups may render it prone to hydrolysis, unlike the stable acetamide moiety in the target compound.

Pharmacological and Toxicological Considerations

  • Receptor Selectivity : Piperazine derivatives often target CNS receptors. The target compound’s stereochemistry may favor selective binding to serotonin receptors over dopamine receptors, a hypothesis supported by studies on analogous piperazine-based drugs.
  • Toxicity: While the target compound is labeled as an irritant, toxicological data for most analogs (e.g., SS-4966, QM-8212) are unavailable. Similar compounds, such as (2S)-2,5-Diaminopentanamide dihydrochloride, lack comprehensive toxicity profiles, highlighting a research gap.

Biological Activity

2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring with two methyl groups at the 2 and 6 positions, attached to an acetamide moiety. Its chemical formula is C10_{10}H16_{16}Cl2_{2}N2_{2}O, and it has a molecular weight of 251.16 g/mol.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Studies have shown that it acts as a modulator for certain receptors in the central nervous system (CNS), particularly those involved in dopamine and serotonin signaling pathways. These interactions are crucial for its potential therapeutic effects in neuropsychiatric disorders.

Biological Activity Overview

  • Anticonvulsant Activity :
    • The compound has been investigated for its anticonvulsant properties. In preclinical models, it demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating its potential as an antiepileptic agent .
  • Neuroprotective Effects :
    • Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. This suggests a role in the treatment of neurodegenerative diseases .
  • Dopaminergic Modulation :
    • The compound's structure allows it to influence dopaminergic pathways, which are critical in conditions such as schizophrenia and Parkinson's disease. It has been shown to enhance dopamine release in certain models, contributing to its potential therapeutic applications .

Study 1: Anticonvulsant Efficacy

A study conducted on various derivatives of piperazine compounds found that this compound exhibited significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg in MES tests. The results indicated that the compound provided protection against seizures at both time intervals tested (0.5 h and 4 h post-administration), showcasing its delayed onset yet sustained action .

CompoundDose (mg/kg)MES Protection (0.5h)MES Protection (4h)
2-DMPA100YesYes
300YesYes

Study 2: Neuroprotection in Models of Neurodegeneration

In vitro studies revealed that the compound could significantly reduce cell death induced by oxidative stress in neuronal cultures. It was observed that pre-treatment with the compound led to a substantial decrease in markers of apoptosis compared to control groups .

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